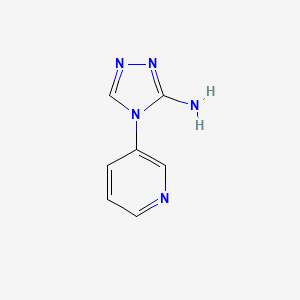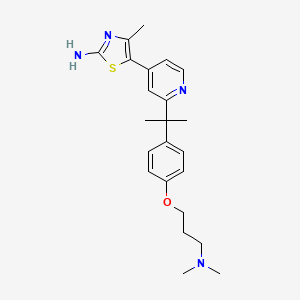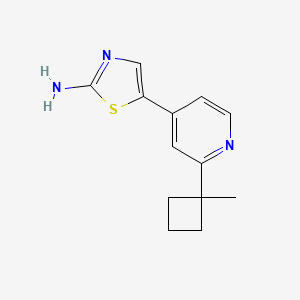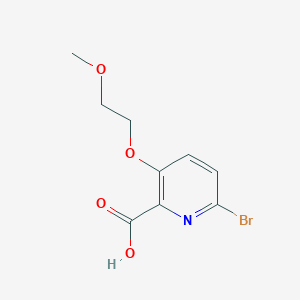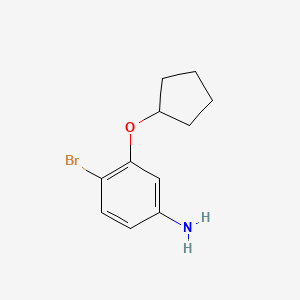
4-Bromo-3-(cyclopentyloxy)aniline
Overview
Description
4-Bromo-3-(cyclopentyloxy)aniline is an organic compound . It is a derivative of aniline where an aniline molecule is substituted with a bromine atom .
Synthesis Analysis
The synthesis of 4-Bromoaniline, a similar compound, involves N-TBS protection to shield the aniline nitrogen, using mild conditions and eco-friendly 2-MeTHF solvent . This protected form is useful in Heck cross-coupling reactions, catalyzed by Pd nanocrystals on COFs, to form C-C bonds efficiently . The exact synthesis process for 4-Bromo-3-(cyclopentyloxy)aniline might be different and is not available in the current sources.Molecular Structure Analysis
While the exact molecular structure of 4-Bromo-3-(cyclopentyloxy)aniline is not available in the current sources, it is known that it contains total 35 bond(s); 17 non-H bond(s), 6 multiple bond(s), 2 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 seven-membered ring(s), 1 primary amine(s) (aromatic), and 1 ether(s) (aromatic) .Chemical Reactions Analysis
4-Bromoaniline, a brominated derivative of aniline, is a compound that can be used in the synthesis of various organic molecules through catalytic processes . It could serve as an aryl halide substrate in Heck cross-coupling reactions, which are facilitated by palladium nanocrystals (Pd NCs) supported on covalent organic frameworks . The exact chemical reactions involving 4-Bromo-3-(cyclopentyloxy)aniline might be different and are not available in the current sources.Scientific Research Applications
Chemical Synthesis and Molecular Structure
- 4-Bromo-3-(cyclopentyloxy)aniline derivatives have been used in the synthesis of various organic compounds. For instance, in the synthesis of 4-bromo-2-(trifluoromethyl)quinolines, these compounds undergo halogen/metal exchange, creating intermediates for further chemical reactions (Marull & Schlosser, 2003).
Vibrational Analysis and Material Properties
- Vibrational analysis of compounds like 4-bromo-3-(trifluoromethyl)aniline has been conducted using Fourier Transform-Infrared and Fourier Transform-Raman techniques. This research helps in understanding the structural impacts of substituents on aniline derivatives and their potential as materials for non-linear optical (NLO) applications (Revathi et al., 2017).
Application in Organic Synthesis
- The compound is utilized in the synthesis of complex organic structures. For example, in the copper-mediated cyclization-halogenation and cyclization-cyanation reactions, it is involved in the formation of various organically significant compounds (Swamy et al., 2010).
Metal-Free Synthesis of Derivatives
- Research has shown methods for the metal-free synthesis of related anilines, starting from compounds like 3-tribromomethylcyclopentanone, illustrating the utility of these compounds in more environmentally friendly synthesis routes (Staudt et al., 2022).
Crystallographic Studies
- Crystallographic studies have been conducted on derivatives like 4-Bromo-N-[4-(dimethylamino)benzylidene]aniline, revealing detailed molecular structures and shedding light on the geometric and electronic properties of these compounds (Wu-lan, 2011).
properties
IUPAC Name |
4-bromo-3-cyclopentyloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-10-6-5-8(13)7-11(10)14-9-3-1-2-4-9/h5-7,9H,1-4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLFKCDRMSPITI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=CC(=C2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(cyclopentyloxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



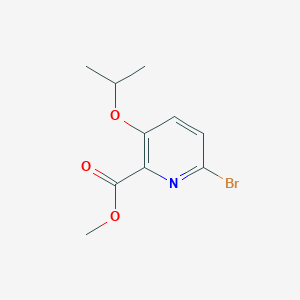
![4-[4-Amino-2-(trifluoromethyl)phenoxy]-N-methylbenzenesulfonamide](/img/structure/B1409422.png)
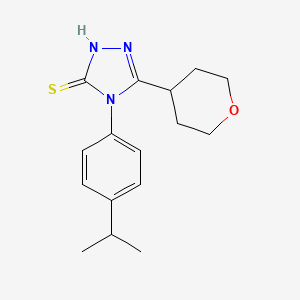
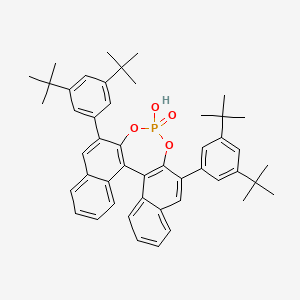
![4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide](/img/structure/B1409426.png)
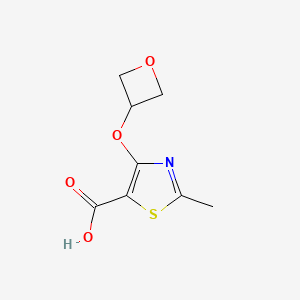
![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409430.png)

![N-Methyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409432.png)
